(S)-(テトラヒドロフラン-3-イル)メタノール

概要

説明

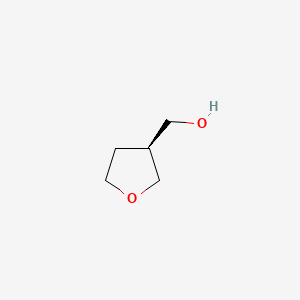

(S)-(Tetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it an important intermediate in organic synthesis.

科学的研究の応用

(S)-(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Tetrahydrofuran-3-yl)methanol typically involves the reduction of the corresponding tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, (S)-(Tetrahydrofuran-3-yl)methanol can be produced using catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature . The process is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or alkoxides

Major Products Formed

Oxidation: Tetrahydrofuran-3-carboxylic acid, tetrahydrofuran-3-aldehyde

Reduction: Tetrahydrofuran-3-methanol

Substitution: Tetrahydrofuran-3-yl tosylate, various substituted tetrahydrofuran derivatives

作用機序

The mechanism of action of (S)-(Tetrahydrofuran-3-yl)methanol depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug synthesis, it serves as a precursor to active pharmaceutical ingredients, where its hydroxymethyl group can be modified to introduce various functional groups that enhance the drug’s efficacy and bioavailability .

類似化合物との比較

(S)-(Tetrahydrofuran-3-yl)methanol can be compared with other similar compounds, such as ®-(Tetrahydrofuran-3-yl)methanol and tetrahydrofuran-3-carboxylic acid.

®-(Tetrahydrofuran-3-yl)methanol: The enantiomer of (S)-(Tetrahydrofuran-3-yl)methanol, which has the same molecular formula but a different spatial arrangement of atoms.

Tetrahydrofuran-3-carboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.

Conclusion

(S)-(Tetrahydrofuran-3-yl)methanol is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, and its potential for modification allows for the development of new and improved pharmaceuticals, polymers, and specialty chemicals.

生物活性

(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-3-hydroxytetrahydrofuran, is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : CHO

- Molar Mass : 102.13 g/mol

- Structure : The compound features a tetrahydrofuran ring with a hydroxymethyl group at the 3-position. It exists in two enantiomeric forms, with the (S)-enantiomer being of particular interest for its biological applications.

The biological activity of (S)-(Tetrahydrofuran-3-yl)methanol is primarily attributed to its ability to interact with various biological targets. Research indicates that its derivatives exhibit antiviral and anticancer properties. These activities are thought to be mediated through:

- Enzyme Inhibition : The compound acts as a substrate in biochemical assays, influencing enzyme mechanisms.

- Cellular Interaction : Its structural features allow it to interact with cellular components, potentially leading to apoptosis in cancer cells .

Antiviral Properties

Research has shown that derivatives of (S)-(Tetrahydrofuran-3-yl)methanol possess antiviral activity. For instance, studies have indicated effectiveness against viral infections, suggesting its potential as a lead compound in drug development.

Anticancer Activity

Multiple studies have evaluated the anticancer properties of (S)-(Tetrahydrofuran-3-yl)methanol and its derivatives:

- In Vitro Studies : Compounds derived from (S)-(Tetrahydrofuran-3-yl)methanol have been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Notably, one derivative demonstrated an IC value of 0.0517 μM against A549 cells, indicating strong anticancer potential .

| Compound | Cell Line | IC Value (μM) |

|---|---|---|

| Derivative A | A549 | 0.0517 |

| Derivative B | HeLa | 0.125 |

| Derivative C | HepG2 | 0.200 |

Case Studies

- Study on Antitumor Activity : A recent study synthesized several derivatives of (S)-(Tetrahydrofuran-3-yl)methanol through multicomponent reactions. These compounds exhibited notable antitumor activities across different cell lines, with selectivity indices indicating their potential for targeted cancer therapy .

- Evaluation of Toxicity : In a toxicological assessment involving F344 rats exposed to tetrahydrofuran compounds, the study reported varying incidences of hepatocellular adenoma and carcinoma. While these findings raise concerns about the safety profile of related compounds, they also highlight the need for further investigation into the therapeutic window of (S)-(Tetrahydrofuran-3-yl)methanol derivatives .

Applications in Drug Development

(S)-(Tetrahydrofuran-3-yl)methanol serves as an important intermediate in the synthesis of various pharmaceuticals:

- Retroviral Drugs : Its derivatives are being explored for their potential in treating viral infections.

- Chemotherapy Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in anticancer therapies.

特性

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using (S)-(Tetrahydrofuran-3-yl)methanol as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining (S)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。